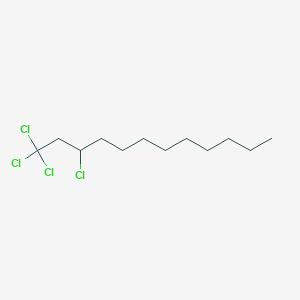

1,1,1,3-Tetrachlorododecane

Beschreibung

Eigenschaften

IUPAC Name |

1,1,1,3-tetrachlorododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Cl4/c1-2-3-4-5-6-7-8-9-11(13)10-12(14,15)16/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCCQTWYYJJJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697793 | |

| Record name | 1,1,1,3-Tetrachlorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14983-60-9 | |

| Record name | 1,1,1,3-Tetrachlorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

- Chlorine Gas (Cl2): Used as the chlorinating agent.

- Catalysts: Ferric chloride (FeCl3) or aluminum chloride (AlCl3) are commonly employed to facilitate the reaction.

- Temperature and Pressure: Controlled to optimize selectivity and yield; typically moderate temperatures to avoid over-chlorination.

- Reaction Medium: Often conducted in a solvent or under gas-phase conditions depending on scale.

- Monitoring: Continuous monitoring of chlorine flow rate, temperature, and pressure is critical for controlling the degree of chlorination.

Industrial Scale Production

Industrial synthesis mirrors the laboratory method but is adapted for continuous operation in reactors with stringent control over parameters to maximize yield and purity. Post-reaction, the crude product undergoes purification via distillation or recrystallization to isolate the desired tetrachlorinated compound.

| Parameter | Typical Laboratory Conditions | Industrial Conditions |

|---|---|---|

| Chlorine Source | Chlorine gas | Chlorine gas |

| Catalyst | FeCl3 or AlCl3 | FeCl3 or AlCl3 |

| Temperature Range | 40–80°C | Controlled 40–70°C |

| Pressure | Atmospheric to slight overpressure | Slightly elevated pressure |

| Reaction Time | Several hours | Continuous flow process |

| Purification | Distillation, recrystallization | Distillation, recrystallization |

Alternative Synthetic Approaches and Considerations

While direct chlorination is the mainstay, variations and alternative methods have been explored to improve selectivity and reduce byproducts:

- Radical Chlorination: Initiated by UV light or radical initiators to promote substitution at specific sites.

- Stepwise Chlorination: Sequential chlorination steps with intermediate purification to achieve targeted substitution patterns.

- Use of Solvents: Employing inert solvents such as dichloromethane to moderate reaction kinetics and improve selectivity.

Chemical Reaction Analysis and Mechanistic Insights

The chlorination proceeds primarily via a free radical mechanism:

- Initiation: Formation of chlorine radicals under heat or light.

- Propagation: Radical abstraction of hydrogen from dodecane, generating alkyl radicals that react with chlorine.

- Termination: Combination of radicals to form stable chlorinated products.

Selective chlorination at the 1,1,1,3 positions is influenced by the stability of intermediate radicals and steric factors.

Purification and Characterization

Post-synthesis, purification is essential to obtain high-purity this compound:

- Distillation: Fractional distillation under reduced pressure to separate unreacted dodecane and lower chlorinated byproducts.

- Recrystallization: Used if the compound is solid at room temperature, employing suitable solvents.

- Analytical Techniques: Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy validate purity and confirm substitution patterns.

Summary Table of Preparation Methods

| Method | Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Chlorination | Cl2, FeCl3 or AlCl3 | 40–80°C, controlled pressure | Simple, scalable | Risk of over-chlorination |

| Radical Chlorination | Cl2, UV light or initiators | Light or heat-initiated | Improved selectivity | Requires precise control |

| Stepwise Chlorination | Cl2 in stages | Multiple steps, intermediate purification | High selectivity | Time-consuming, complex |

| Solvent-Mediated Chlorination | Cl2, inert solvent | Moderate temperature | Better control over reaction | Additional solvent handling |

Research Findings and Industrial Relevance

Studies indicate that controlling reaction parameters such as chlorine concentration, temperature, and catalyst type is critical for maximizing yield and selectivity of this compound. Industrial processes emphasize continuous flow chlorination with real-time monitoring to maintain product quality. The compound’s unique chlorination pattern makes it valuable in organic synthesis and specialty chemical production.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,3-Tetrachlorododecane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or carboxylic acids.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

Substitution: Formation of alcohols, amines, or other substituted derivatives.

Reduction: Formation of partially dechlorinated hydrocarbons.

Oxidation: Formation of chlorinated alcohols or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1,1,1,3-Tetrachlorododecane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,1,1,3-Tetrachlorododecane involves its interaction with cellular components, leading to various biochemical effects. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids. Additionally, it can interfere with cellular signaling pathways, leading to altered gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chlorine Position : Terminal substitution (e.g., 1,1,1,3) enhances stability but increases environmental persistence compared to internal substitutions (e.g., 2,3,4,5) .

- Chain Length: Shorter chains (e.g., decane vs.

- Stereoisomerism : Compounds like 2,3,4,5-Tetrachlorododecane may exist as stereoisomers, complicating toxicity assessments .

Physical and Chemical Properties

Boiling Points and Volatility

While direct boiling point data for this compound are scarce, analogs suggest that chlorine positioning significantly affects volatility:

Reactivity

- Dehydrochlorination : this compound resists dehydrochlorination under mild conditions, unlike 1,1,1,3-Tetrachloropropane, which readily eliminates HCl .

- Catalytic Applications : The 1,1,1,3 isomer’s terminal chlorines facilitate coordination in metal complexes, whereas internal substitutions (e.g., 2,3,4,5) hinder catalytic activity .

Environmental and Toxicological Profiles

- Persistence : this compound is classified as a persistent organic pollutant (POP) due to its resistance to hydrolysis and photodegradation . In contrast, shorter-chain analogs like 1,1,1,3-Tetrachloropropane degrade faster but exhibit higher acute toxicity .

- Bioaccumulation : Dodecane derivatives bioaccumulate more readily than decane or undecane analogs due to lipophilicity increasing with chain length .

- Toxicity: Limited data exist, but structural analogs (e.g., 1,2,3-Trichloropropane) suggest neurotoxic and carcinogenic risks, which may extrapolate to chlorinated dodecanes .

Biologische Aktivität

1,1,1,3-Tetrachlorododecane is a chlorinated hydrocarbon that has garnered attention due to its potential biological activities and implications in environmental health. This compound belongs to the class of short-chain chlorinated paraffins (SCCPs), which are known for their persistence in the environment and bioaccumulation in living organisms. Understanding its biological activity is crucial for assessing its safety and regulatory status.

- Molecular Formula : C12H18Cl4

- Molecular Weight : 331.99 g/mol

- Structure : The compound features a linear dodecane backbone with four chlorine substituents.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial properties and endocrine disruption. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

A study investigating the antibacterial properties of chlorinated compounds found that this compound demonstrated significant antibacterial activity against several bacterial strains. The results indicated varying zones of inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 5 |

| Salmonella paratyphi-B | 6 |

These findings suggest that the compound may be effective in controlling certain bacterial infections, although further studies are needed to elucidate the mechanisms involved.

Endocrine Disruption

Research has shown that chlorinated paraffins can disrupt thyroid hormone homeostasis. A study on SCCPs indicated that exposure to these compounds could lead to alterations in thyroid hormone levels in rodents. Specifically, this compound was implicated in disrupting thyroid function by affecting hormone synthesis and metabolism.

Toxicological Studies

Toxicological assessments have revealed that exposure to this compound can lead to adverse health effects. A study conducted on laboratory animals reported liver toxicity and potential carcinogenic effects associated with long-term exposure to chlorinated hydrocarbons.

Summary of Toxicological Findings

| Effect | Observed Outcome |

|---|---|

| Liver toxicity | Elevated liver enzymes |

| Carcinogenic potential | Increased tumor incidence |

| Endocrine disruption | Altered thyroid hormone levels |

Case Study 1: Industrial Exposure

In an industrial setting where workers were exposed to high levels of chlorinated paraffins, including this compound, a cohort study found increased incidences of respiratory issues and skin irritations among employees. This highlights the need for stringent occupational safety measures when handling such compounds.

Case Study 2: Environmental Impact

An ecological study assessed the impact of SCCPs on aquatic life. The presence of this compound in water bodies was linked to reduced reproductive success in fish species. The study concluded that environmental contamination with this compound poses risks not only to human health but also to ecosystem integrity.

Q & A

Q. What are the optimal synthetic routes for 1,1,1,3-Tetrachlorododecane, and how can reaction efficiency be quantified?

Methodological Answer: The synthesis of this compound can be achieved via radical-mediated reactions using iron-based catalysts. For example, Fe(CO)₅ combined with HMPTA (hexamethylphosphoric triamide) at 140°C facilitates the reduction of precursor chlorinated alkanes and their rearrangement into target compounds. Key parameters to optimize include reaction temperature, catalyst loading, and solvent polarity. Efficiency is quantified using gas chromatography (GC) to measure yield and selectivity, with a focus on minimizing byproducts like 1,1,3,5-tetrachlorododecane isomers. Reference standards (e.g., molecular weight: 46.0 g/mol, CAS data) should be used for calibration .

Q. What analytical techniques are recommended for characterizing this compound in environmental samples?

Methodological Answer: High-resolution gas chromatography-mass spectrometry (HRGC-MS) is preferred for separation and identification due to its sensitivity to chlorinated hydrocarbons. For quantification, use internal standards (e.g., 1,1,1,3-tetrachlorotridecane) to account for matrix effects. Nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹H) is critical for structural confirmation, particularly to distinguish positional isomers. Reference data from the Biomarker Catalogue (e.g., molecular formula C₁₂H₂₂Cl₄) should guide peak assignments .

Q. How can researchers design toxicity screening studies for this compound?

Methodological Answer: Adopt a tiered approach:

- In vitro assays: Use human liver microsomes to assess metabolic stability and reactive intermediate formation.

- In vivo models: Conduct acute exposure studies in rodents (oral/dermal routes) with endpoints including liver enzyme activity (e.g., CYP450 induction) and histopathology.

- Dose-response analysis: Apply the Hill equation to model non-linear toxicity thresholds. Ensure compliance with OECD guidelines for reproducibility. Reference toxicokinetic parameters from structurally similar compounds (e.g., 1,1,1-trichloroethane) to infer potential hazards .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and shorter-chain analogs (e.g., 1,1,1,3-tetrachlorooctane)?

Methodological Answer: Longer alkyl chains in this compound increase steric hindrance, slowing radical-mediated rearrangements compared to shorter analogs. Use isotopic labeling (e.g., ¹⁴C at the C-3 position) to track chlorine migration pathways. Computational modeling (DFT or MD simulations) can predict activation energies for key intermediates. Experimental validation via time-resolved GC-MS is critical to confirm mechanistic divergences .

Q. How can conflicting data on environmental persistence of this compound be resolved?

Methodological Answer: Discrepancies arise from variability in biodegradation assay conditions. Standardize tests using OECD 301B (Ready Biodegradability) with acclimated microbial consortia. Measure half-life (t₁/₂) under controlled aerobic/anaerobic conditions. For field studies, employ passive samplers (e.g., SPMD) to monitor sediment-water partitioning. Cross-reference degradation products (e.g., trichlorododecanes) with HRGC-MS libraries .

Q. What strategies mitigate decomposition of this compound during storage?

Methodological Answer: Decomposition via dehydrochlorination is minimized by:

Q. How can computational models predict the ecological fate of this compound?

Methodological Answer: Use EPI Suite™ to estimate log Kow (octanol-water partition coefficient) and bioaccumulation potential. Molecular dynamics (MD) simulations can model interactions with lipid bilayers. Validate predictions with experimental bioconcentration factors (BCFs) in aquatic organisms (e.g., Daphnia magna). Adjust for sediment organic carbon content (Koc) in regional risk assessments .

Data Presentation Guidelines

- Tables: Include retention times (GC), spectral peaks (NMR), and toxicity thresholds.

- Figures: Use Arrhenius plots for degradation kinetics and Sankey diagrams for chlorine migration pathways.

- Statistical Analysis: Apply ANOVA to compare isomer ratios across synthetic batches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.